Aep-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

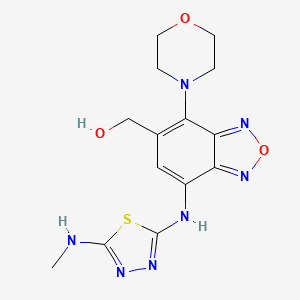

Molecular Formula |

C14H17N7O3S |

|---|---|

Molecular Weight |

363.40 g/mol |

IUPAC Name |

[7-[[5-(methylamino)-1,3,4-thiadiazol-2-yl]amino]-4-morpholin-4-yl-2,1,3-benzoxadiazol-5-yl]methanol |

InChI |

InChI=1S/C14H17N7O3S/c1-15-13-17-18-14(25-13)16-9-6-8(7-22)12(11-10(9)19-24-20-11)21-2-4-23-5-3-21/h6,22H,2-5,7H2,1H3,(H,15,17)(H,16,18) |

InChI Key |

BSMQYCJYUKHJAX-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=NN=C(S1)NC2=CC(=C(C3=NON=C23)N4CCOCC4)CO |

Origin of Product |

United States |

Foundational & Exploratory

Aep-IN-2: A Technical Guide to its Mechanism of Action in Neurodegenerative Disease

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core mechanism of action of Aep-IN-2, a novel inhibitor of Asparaginyl Endopeptidase (AEP). The information presented is curated for researchers, scientists, and professionals involved in drug development, with a focus on neurodegenerative diseases, particularly Alzheimer's disease.

Core Mechanism of Action

This compound is a brain-permeable and orally bioavailable small molecule inhibitor of Asparaginyl Endopeptidase (AEP), a lysosomal cysteine protease also known as legumain or δ-secretase.[1][2] The fundamental mechanism of this compound lies in its ability to block the enzymatic activity of AEP, which plays a critical role in the pathological cascade of Alzheimer's disease.[1][2][3]

AEP's pathological role is primarily mediated through the cleavage of two key proteins: Amyloid Precursor Protein (APP) and Tau.[1][3] AEP cleaves APP at the N585 residue and Tau at the N368 residue.[1] These cleavage events are critical upstream steps in the formation of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs), the hallmark pathologies of Alzheimer's disease.[1][3] By inhibiting AEP, this compound effectively blocks the cleavage of APP and Tau, leading to a dose-dependent reduction in the levels of Aβ40, Aβ42, and hyperphosphorylated Tau (p-Tau).[1][4]

The activation of AEP is, in part, regulated by the age-dependent C/EBPβ–AEP signaling pathway. Furthermore, acidic conditions, such as those that can occur during ischemic events, can also lead to the activation of AEP.

Quantitative Data

The following tables summarize the available quantitative data for this compound (also referred to as #11 A or δ-secretase inhibitor 11).

| Parameter | Value | Species | Source |

| IC50 | 0.15 ± 0.09 μM | Mouse | [5] |

| 0.31 ± 0.15 μM | In vitro | [6] | |

| 0.70 ± 0.18 μM | In vitro | [5] |

| Route of Administration | Dosage | Animal Model | Effect | Source |

| Oral (p.o.) | 10 mg/kg | APP/PS1 Mice | Reduced Aβ and p-Tau levels | [1] |

| Oral (p.o.) | 10 mg/kg | SAMP8 Mice | Suppressed brain AEP activity and reduced Aβ levels | [5] |

Signaling Pathway

The signaling pathway illustrates the role of AEP in Alzheimer's disease pathology and the mechanism of action of this compound.

Caption: AEP signaling pathway in Alzheimer's disease and this compound inhibition.

Experimental Protocols

AEP Enzymatic Activity Assay

This protocol is for determining the enzymatic activity of AEP in biological samples.

Materials:

-

Recombinant mouse AEP (R&D Systems, Inc.)

-

Activation Buffer: 0.1 M NaOAc, 0.1 M NaCl, pH 4.5

-

Assay Buffer: 50 mM MES, 250 mM NaCl, pH 5.5[5] or 20 mM citric acid, 60 mM Na2HPO4, 1 mM EDTA, 0.1% CHAPS, and 1 mM DTT, pH 6.0[7]

-

AEP Substrate: Z-Ala-Ala-Asn-AMC (Bachem AG)

-

96-well fluorescence plate reader

-

Cell lysates or brain tissue homogenates

Procedure:

-

Enzyme Activation: Dilute recombinant mouse AEP to 50 μg/mL in Activation Buffer. Incubate for 6 hours at 37°C. For inhibitor studies, include this compound during this incubation.[5]

-

Enzyme Dilution: Further dilute the activated AEP to 2 ng/μL in Assay Buffer.[5]

-

Sample Preparation: For biological samples, incubate 10 μg of tissue homogenate in 200 μL of Assay Buffer containing 20 μM AEP substrate.[8]

-

Reaction Initiation: In a 96-well plate, add 50 μL of the 2 ng/μL activated AEP solution. Initiate the reaction by adding 50 μL of 200 μM AEP substrate (also diluted in Assay Buffer). Include a substrate blank containing only Assay Buffer and substrate.[5]

-

Measurement: Read the fluorescence at excitation and emission wavelengths of 380 nm and 460 nm, respectively, in kinetic mode for 45-60 minutes at 37°C.[5][7][8]

-

Data Analysis: The AEP activity is expressed as the final fluorescence reading minus the initial reading.[7][8]

Western Blot for APP and Tau Cleavage

This protocol is for detecting the cleavage of APP and Tau in brain tissue homogenates.

Materials:

-

Brain tissue homogenates

-

RIPA buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in PBS with 0.1% Tween-20)

-

Primary antibodies:

-

Anti-APP C-terminal antibody

-

Anti-Tau antibody (e.g., Tau-5)

-

Anti-cleaved Tau (e.g., Tau N368)

-

Anti-cleaved APP (e.g., APP N585)

-

Anti-β-actin (loading control)

-

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction: Homogenize brain tissue on ice in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein for each sample onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies (e.g., anti-APP, anti-Tau, anti-cleaved fragments) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with PBS containing 0.1% Tween-20 for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply ECL detection reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control (β-actin) to determine the relative levels of full-length and cleaved APP and Tau.

Experimental Workflow

The following diagram outlines the general workflow for evaluating the efficacy of this compound.

Caption: General experimental workflow for this compound evaluation.

References

- 1. Inhibition of asparagine endopeptidase (AEP) effectively treats sporadic Alzheimer’s disease in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of asparagine endopeptidase (AEP) effectively treats sporadic Alzheimer's disease in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacological inhibition of asparaginyl endopeptidase by δ-secretase inhibitor 11 mitigates Alzheimer’s disease-related pathologies in a senescence-accelerated mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological Inhibition of the Asparaginyl Endopeptidase (AEP) in an Alzheimer’s Disease Model Improves the Survival and Efficacy of Transplanted Neural Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. AEP/δ-secretase activity assay [bio-protocol.org]

- 8. mdpi.com [mdpi.com]

Target Validation of Aep-IN-2: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the target validation for Aep-IN-2, a potent and selective inhibitor of Asparaginyl Endopeptidase (AEP). AEP, also known as legumain or δ-secretase, is a lysosomal cysteine protease that plays a critical role in the pathophysiology of various diseases, most notably Alzheimer's disease (AD) and cancer. This document outlines the quantitative data supporting the efficacy of AEP inhibitors, detailed experimental protocols for target validation, and visual representations of the relevant signaling pathways and experimental workflows.

Note: The specific compound "this compound" is not widely referenced in publicly available literature. This guide is based on data from well-characterized AEP inhibitors such as "δ-secretase inhibitor 11" and "#11 A", which are considered surrogates for the purpose of this document.

Quantitative Data Presentation

The efficacy of AEP inhibitors has been quantified through various in vitro and in vivo studies. The following tables summarize key data points for compounds representative of this compound.

Table 1: In Vitro Efficacy of AEP Inhibitors

| Compound | Assay Type | Target | IC50 | Reference |

| δ-secretase inhibitor 11 | Enzymatic Activity | Human AEP | 0.31 ± 0.15 μM | [1] |

Table 2: In Vivo Pharmacodynamic Effects of AEP Inhibitor #11 A in AD Mouse Models

| Mouse Model | Treatment Dose (oral) | Duration | Brain Aβ40 Reduction | Brain Aβ42 Reduction | Brain p-Tau Reduction | Reference |

| APP/PS1 | Dose-dependent | Acute | Significant | Significant | N/A | |

| Tau P301S | Dose-dependent | Acute | N/A | N/A | Significant | |

| Thy1-ApoE4/C/EBPβ | Dose-dependent | Repeated | Significant (mouse Aβ40) | Significant (mouse Aβ42) | Significant (mouse p-Tau181) |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments in AEP inhibitor target validation.

AEP Enzymatic Activity Assay

This protocol is designed to measure the enzymatic activity of AEP and assess the inhibitory potential of compounds like this compound.

Materials:

-

Recombinant human AEP

-

AEP fluorescent substrate (e.g., Z-Ala-Ala-Asn-AMC)

-

Assay buffer: 20 mM citric acid, 60 mM Na2HPO4, 1 mM EDTA, 0.1% CHAPS, and 1 mM DTT, pH 6.0[2]

-

This compound or other test compounds

-

96-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO and dilute to various concentrations in the assay buffer.

-

In a 96-well plate, add 10 µL of the diluted this compound solution to each well. Include wells with DMSO only as a negative control.

-

Add 80 µL of assay buffer containing recombinant human AEP to each well.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 10 µL of the AEP fluorescent substrate (final concentration 20 µM) to each well.

-

Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

-

Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every minute for 30-60 minutes in kinetic mode.[2]

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).

-

Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Western Blot Analysis of AEP Substrate Cleavage

This protocol is used to detect the cleavage of AEP substrates, such as Tau or APP, in cell lysates or tissue homogenates following treatment with an AEP inhibitor.

Materials:

-

Cell or tissue samples

-

Lysis buffer: 50 mM Tris, pH 7.4, 40 mM NaCl, 1 mM EDTA, 0.5% Triton X-100, supplemented with a protease inhibitor cocktail.[2][3]

-

SDS-PAGE gels and running buffer

-

Nitrocellulose or PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against total substrate (e.g., Tau, APP) and the AEP-cleaved fragment (e.g., Tau N368).

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound for the desired time and dose. For tissue samples, administer this compound to the animal model as required.

-

Harvest cells or homogenize tissues in ice-cold lysis buffer.

-

Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C to pellet cellular debris.[2][3]

-

Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).

-

Denature protein samples by boiling in SDS loading buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 5 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities to determine the extent of substrate cleavage inhibition.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways and workflows relevant to this compound target validation.

Caption: AEP (δ-secretase) signaling pathway in Alzheimer's disease.

Caption: this compound target validation and preclinical development workflow.

References

- 1. Pharmacological Inhibition of the Asparaginyl Endopeptidase (AEP) in an Alzheimer’s Disease Model Improves the Survival and Efficacy of Transplanted Neural Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amphiphysin I cleavage by asparagine endopeptidase leads to tau hyperphosphorylation and synaptic dysfunction | eLife [elifesciences.org]

- 3. Cleavage of tau by asparagine endopeptidase mediates the neurofibrillary pathology in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

Aep-IN-2: A Potent Inhibitor of Asparaginyl Endopeptidase for Alzheimer's Disease Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Aep-IN-2 is a potent, orally active, and brain-permeable inhibitor of asparaginyl endopeptidase (AEP), also known as δ-secretase or legumain. AEP is a lysosomal cysteine protease that has emerged as a critical upstream regulator of key pathological events in Alzheimer's disease (AD). This technical guide provides a comprehensive overview of the biological function of this compound, its mechanism of action, and its therapeutic potential in AD. It is intended for researchers, scientists, and drug development professionals working in the field of neurodegenerative diseases.

Core Biological Function: Inhibition of AEP-Mediated Cleavage

The primary biological function of this compound is the selective inhibition of AEP enzymatic activity. In the context of Alzheimer's disease, AEP has been identified as a key pathological protease that cleaves both amyloid precursor protein (APP) and Tau, two proteins central to the pathogenesis of AD.[1][2]

AEP cleaves APP at asparagine residues, contributing to the amyloidogenic processing of APP and the subsequent production of amyloid-beta (Aβ) peptides, Aβ40 and Aβ42, which are the primary components of amyloid plaques in the brains of AD patients.[2][3] Furthermore, AEP cleaves Tau at specific asparagine sites (N255 and N368), generating truncated Tau fragments that are prone to hyperphosphorylation and aggregation, leading to the formation of neurofibrillary tangles (NFTs).[1][4][5]

By inhibiting AEP, this compound effectively blocks these pathological cleavage events, thereby reducing the downstream consequences of Aβ deposition and Tau pathology. Preclinical studies have demonstrated that treatment with AEP inhibitors, such as the class of compounds to which this compound belongs, leads to a significant decrease in the levels of Aβ40, Aβ42, and phosphorylated Tau in the brains of AD mouse models.[6]

Quantitative Data on Inhibitory Activity

This compound and its related compounds, often referred to as "δ-secretase inhibitor 11" or "#11 A" in the literature, have demonstrated potent inhibition of AEP activity. The half-maximal inhibitory concentration (IC50) values from various studies are summarized in the table below.

| Compound Reference | IC50 Value | Assay Type | Source |

| δ-secretase inhibitor 11 | 0.31 ± 0.15 µM | In vitro enzymatic assay | [7] |

| δ-secretase inhibitor 11 | ~150 nM | In vitro enzymatic assay | [6] |

| δ-secretase inhibitor 11 | 0.7 µM | Fluorescence-based assay | [8][9] |

| δ-secretase inhibitor 11 | 0.8 µM | Cell-based assay (Pala cells) | [9][10] |

Signaling Pathway and Mechanism of Action

The signaling pathway affected by this compound is central to the "amyloid cascade" and "Tau" hypotheses of Alzheimer's disease. The following diagram illustrates the key molecular events and the point of intervention for this compound.

Figure 1: AEP Signaling Pathway and this compound Mechanism of Action. This diagram illustrates how this compound inhibits the enzymatic activity of AEP, thereby blocking the cleavage of APP and Tau, which are key steps in the development of amyloid plaques and neurofibrillary tangles in Alzheimer's disease.

Experimental Protocols

AEP Enzymatic Activity Assay

This protocol is adapted from studies evaluating AEP inhibitors.[6]

Materials:

-

Recombinant mouse AEP

-

Activation Buffer: 0.1 M NaOAc, 0.1 M NaCl, pH 4.5

-

Assay Buffer: 50 mM MES, 250 mM NaCl, pH 5.5

-

AEP Substrate: Z-Ala-Ala-Asn-AMC

-

This compound or other test inhibitors

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

AEP Activation: Dilute recombinant mouse AEP to 50 µg/mL in Activation Buffer. Incubate for 6 hours at 37°C.

-

Inhibitor Incubation: In the wells of a 96-well plate, add the activated AEP (diluted to 2 ng/µL in Assay Buffer) and varying concentrations of this compound. Incubate for a predetermined time (e.g., 30 minutes) at 37°C.

-

Substrate Addition: Initiate the enzymatic reaction by adding the AEP substrate (200 µM final concentration) to each well.

-

Kinetic Measurement: Immediately place the plate in a fluorometric plate reader and measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) in kinetic mode for at least 45 minutes.

-

Data Analysis: Calculate the rate of substrate cleavage from the linear phase of the kinetic curve. Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Efficacy Study in AD Mouse Models

This generalized protocol is based on preclinical studies of AEP inhibitors in transgenic mouse models of AD (e.g., APP/PS1, 5XFAD, or Tau P301S).[2][6][8]

Experimental Workflow:

Figure 2: In Vivo Experimental Workflow for this compound Efficacy Testing. This flowchart outlines the key steps in a preclinical study to evaluate the therapeutic effects of this compound in a mouse model of Alzheimer's disease.

ELISA for Aβ42 in Mouse Brain Homogenate

This protocol is a standard method for quantifying Aβ levels.[11][12]

Materials:

-

Mouse brain tissue

-

Homogenization Buffer (e.g., 5 M Guanidine-HCl in 50 mM Tris, pH 8.0)

-

Protease inhibitor cocktail

-

Commercially available Aβ42 ELISA kit

-

Microplate reader

Procedure:

-

Brain Homogenization: Homogenize a weighed amount of mouse brain tissue in cold homogenization buffer containing a protease inhibitor cocktail.

-

Extraction: Incubate the homogenate at room temperature for 3-4 hours to ensure the solubilization of aggregated Aβ.

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 16,000 x g) for 20 minutes at 4°C.

-

Sample Dilution: Collect the supernatant and dilute it with the appropriate dilution buffer provided in the ELISA kit.

-

ELISA Procedure: Follow the manufacturer's instructions for the Aβ42 ELISA kit, which typically involves adding standards and samples to a pre-coated plate, followed by incubation with detection and substrate reagents.

-

Data Acquisition and Analysis: Measure the absorbance at the specified wavelength using a microplate reader. Calculate the concentration of Aβ42 in the samples based on the standard curve.

Western Blot for Phosphorylated Tau (p-Tau)

This is a common technique to assess the levels of hyperphosphorylated Tau.[13][14][15]

Materials:

-

Mouse brain tissue

-

Lysis Buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies against specific p-Tau epitopes (e.g., AT8, PHF1) and total Tau

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Homogenize brain tissue in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies against p-Tau and total Tau overnight at 4°C.

-

Washing and Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the p-Tau signal to the total Tau signal.

Conclusion

This compound represents a promising therapeutic agent for the treatment of Alzheimer's disease by targeting a key upstream pathological enzyme, asparaginyl endopeptidase. Its ability to inhibit the cleavage of both APP and Tau provides a dual mechanism of action that addresses both amyloid and Tau pathologies. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug developers seeking to further investigate the potential of AEP inhibition as a disease-modifying strategy for Alzheimer's disease.

References

- 1. Cleavage of tau by asparagine endopeptidase mediates the neurofibrillary pathology in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of delta-secretase improves cognitive functions in mouse models of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Delta- and Beta- Secretases Crosstalk Amplifies the Amyloidogenic Pathway in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cleavage of tau by asparagine endopeptidase mediates the neurofibrillary pathology in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. caymanchem.com [caymanchem.com]

- 11. assets.fishersci.com [assets.fishersci.com]

- 12. Frontiers | Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates [frontiersin.org]

- 13. pubcompare.ai [pubcompare.ai]

- 14. pubcompare.ai [pubcompare.ai]

- 15. Western Blot of Tau Protein from Mouse Brains Extracts: How to Avoid Signal Artifacts | Springer Nature Experiments [experiments.springernature.com]

Aep-IN-2: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of the Asparaginyl Endopeptidase Inhibitor Aep-IN-2 (also known as #11 A)

Introduction

This compound is a potent, orally active, and brain-permeable inhibitor of asparaginyl endopeptidase (AEP), also known as δ-secretase. AEP is a lysosomal cysteine protease that plays a crucial role in the pathophysiology of neurodegenerative diseases, particularly Alzheimer's disease (AD). By cleaving key proteins such as Amyloid Precursor Protein (APP) and Tau, AEP contributes to the formation of amyloid-β (Aβ) plaques and neurofibrillary tangles (NFTs), the hallmark pathologies of AD. This compound has emerged as a promising therapeutic candidate by effectively blocking this pathological cleavage, thereby reducing the levels of toxic Aβ and hyperphosphorylated Tau. This technical guide provides a comprehensive overview of the structure, properties, mechanism of action, and experimental data related to this compound, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

While the definitive chemical structure of this compound is not publicly disclosed in detail, it is identified by the CAS Number 2565572-83-8 and has a molecular weight of 363.4 g/mol . It is described as a non-toxic and selective δ-secretase inhibitor.

Table 1: Physicochemical and Pharmacokinetic Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 363.4 g/mol | [1] |

| CAS Number | 2565572-83-8 | [2] |

| Activity | Orally active, brain permeable | [2] |

| Mechanism of Action | Asparaginyl Endopeptidase (AEP) Inhibitor | [2] |

Mechanism of Action and Signaling Pathway

This compound functions as a direct inhibitor of asparaginyl endopeptidase (AEP). In the context of Alzheimer's disease, AEP is known to cleave APP at the N585 residue and Tau at the N368 residue. These cleavage events are critical steps in the amyloidogenic pathway and the formation of pathological Tau species. By inhibiting AEP, this compound prevents the generation of these toxic protein fragments. This, in turn, leads to a reduction in the downstream accumulation of Aβ40 and Aβ42 peptides and a decrease in hyperphosphorylated Tau (p-Tau) levels.[2][3]

Experimental Data

The following tables summarize key quantitative data from preclinical studies involving this compound (referred to as #11 A in the cited publication).

Table 2: In Vivo Pharmacokinetics of this compound in Mice

| Dosage (p.o.) | Time Point | Serum Concentration (ng/mL) | Brain Concentration (ng/g) |

| 3.5 mg/kg | 2 h | ~100 | ~50 |

| 7.5 mg/kg | 2 h | ~200 | ~100 |

| 15 mg/kg | 2 h | ~400 | ~200 |

| Data are approximate values derived from graphical representations in the source publication.[3] |

Table 3: In Vivo Pharmacodynamic Effects of this compound in Tau P301S Mice (2 hours post-oral administration)

| Dosage (p.o.) | AEP Activity Inhibition (%) |

| 3.5 mg/kg | ~20% |

| 7.5 mg/kg | ~40% |

| 15 mg/kg | ~60% |

| Data are approximate values derived from graphical representations in the source publication.[3] |

Table 4: Effects of this compound on Biomarkers in Thy1-ApoE4/C/EBPβ Transgenic Mice

| Treatment | Change in mouse Aβ42 | Change in mouse Aβ40 | Change in mouse p-Tau181 |

| This compound (oral) | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction |

| Qualitative summary from the source publication.[3] |

Experimental Protocols

In Vivo Pharmacokinetics/Pharmacodynamics (PK/PD) Study

-

Animal Model: Tau P301S mice (8 months old).[3]

-

Drug Administration: this compound was dissolved in DMSO and diluted with a 0.1% methylcellulose solution.[3] The inhibitor was administered orally (p.o.) at doses of 3.5, 7.5, and 15 mg/kg.[3]

-

Sample Collection: Brain, cerebrospinal fluid (CSF), and plasma samples were collected 2 hours after administration.[3]

-

Analysis:

AEP Activity Assay

-

Principle: The enzymatic activity of AEP is determined by measuring the cleavage of a fluorogenic substrate.

-

Reagents:

-

Procedure:

-

Recombinant AEP is activated in the activation buffer.[4]

-

The activated AEP is incubated with or without the AEP inhibitor (this compound).[4]

-

The enzymatic reaction is initiated by adding the fluorogenic substrate.[4]

-

The fluorescence is measured over time to determine the rate of substrate cleavage.

-

The half-maximal inhibitory concentration (IC50) is calculated from a concentration-response curve.[4]

-

Conclusion

This compound is a promising small molecule inhibitor of asparaginyl endopeptidase with demonstrated efficacy in preclinical models of Alzheimer's disease. Its ability to be administered orally and penetrate the blood-brain barrier, coupled with its targeted mechanism of action in reducing key pathological markers, makes it a compelling candidate for further drug development. The data presented in this guide underscore the therapeutic potential of AEP inhibition as a strategy to combat neurodegenerative diseases. Further research is warranted to fully elucidate its clinical utility.

References

- 1. Nanotechnology for Neurodegenerative Diseases: Recent Progress in Brain-Targeted Delivery, Stimuli-Responsive Platforms, and Organelle-Specific Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of asparagine endopeptidase (AEP) effectively treats sporadic Alzheimer’s disease in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of asparagine endopeptidase (AEP) effectively treats sporadic Alzheimer's disease in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Aep-IN-2 in the Asparaginyl Endopeptidase Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asparaginyl endopeptidase (AEP), also known as legumain, is a lysosomal cysteine protease that plays a critical role in a variety of physiological and pathological processes. Its activity is implicated in antigen presentation, protein degradation, and the progression of diseases such as cancer and neurodegenerative disorders, including Alzheimer's disease. AEP specifically cleaves peptide bonds C-terminal to asparagine residues. Given its role in disease, AEP has emerged as a significant therapeutic target. This technical guide focuses on Aep-IN-2, a designation for a class of inhibitors targeting AEP, with a specific emphasis on the well-characterized inhibitor, δ-secretase inhibitor 11. We will delve into its mechanism of action, its effects on key signaling pathways, and the experimental methodologies used for its characterization.

This compound: Quantitative Inhibition Data

This compound represents a class of potent and selective inhibitors of asparaginyl endopeptidase. The inhibitory activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Below is a summary of the quantitative data for notable AEP inhibitors.

| Inhibitor Name | IC50 Value | Assay Type | Reference |

| δ-secretase inhibitor 11 | ~150 nM | in vitro enzymatic assay | [1][2] |

| δ-secretase inhibitor 11 | 0.7 µM | Not specified | [3] |

| RO-7542742 | 7.8 nM | Biochemical assay | Not specified |

| RO-7542742 | 126 nM | Cellular assay | Not specified |

The Asparaginyl Endopeptidase Activation Pathway and Inhibition by this compound

AEP is synthesized as an inactive zymogen, pro-AEP, which undergoes a multi-step activation process that is pH-dependent. This activation is crucial for its enzymatic function. This compound acts by binding to the active site of the mature AEP, thereby preventing substrate cleavage.

This compound and Downstream Signaling Pathways

Emerging evidence suggests that AEP activity influences key cellular signaling pathways, including the PI3K/AKT and ERK pathways, which are central to cell survival, proliferation, and differentiation. Inhibition of AEP by this compound can, therefore, modulate these pathways.

PI3K/AKT Pathway

Studies have indicated that AEP can promote the phosphorylation and subsequent activation of both PI3K and AKT.[4] By inhibiting AEP, this compound can potentially downregulate this pro-survival pathway.

ERK Pathway

The extracellular signal-regulated kinase (ERK) pathway is another critical signaling cascade involved in cell fate decisions. While the direct mechanism is still under investigation, AEP activity has been associated with the activation of the ERK pathway. This compound, by blocking AEP, may therefore lead to a reduction in ERK signaling.

Experimental Protocols

AEP Enzymatic Activity Inhibition Assay

This protocol outlines a standard method for determining the inhibitory activity of compounds like this compound (δ-secretase inhibitor 11) on AEP using a fluorogenic substrate.[5]

Materials:

-

Recombinant human AEP

-

AEP inhibitor (e.g., δ-secretase inhibitor 11)

-

Activation Buffer: 0.1 M Sodium Acetate, 0.1 M NaCl, pH 4.5

-

Assay Buffer: 50 mM MES, 250 mM NaCl, pH 5.5

-

Fluorogenic Substrate: Z-Ala-Ala-Asn-AMC (7-amino-4-methylcoumarin)

-

96-well black microplate

-

Fluorometric plate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

-

Enzyme Activation:

-

Dilute recombinant human AEP to 50 µg/mL in Activation Buffer.

-

Incubate for 2-4 hours at 37°C to allow for auto-activation.

-

-

Inhibitor Preparation:

-

Prepare a serial dilution of the AEP inhibitor (e.g., δ-secretase inhibitor 11) in Assay Buffer to achieve a range of final concentrations to be tested.

-

-

Assay Setup:

-

In the wells of a 96-well black microplate, add 50 µL of the appropriate inhibitor dilution. For the control (uninhibited) wells, add 50 µL of Assay Buffer.

-

Add 50 µL of the activated AEP solution (diluted to a final concentration of 1-2 ng/µL in Assay Buffer) to each well.

-

Incubate the plate at 37°C for 10-15 minutes to allow for inhibitor binding.

-

-

Reaction Initiation and Measurement:

-

Prepare the fluorogenic substrate solution by diluting Z-Ala-Ala-Asn-AMC in Assay Buffer to a final concentration of 20 µM.

-

Initiate the enzymatic reaction by adding 100 µL of the substrate solution to each well.

-

Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader.

-

Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.

-

-

Data Analysis:

-

Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration and the control.

-

Calculate the percentage of inhibition for each concentration relative to the uninhibited control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Experimental Workflow for AEP Inhibition Assay

The following diagram illustrates the key steps in the AEP enzyme inhibition assay.

Conclusion

This compound and its specific examples like δ-secretase inhibitor 11 represent a promising class of therapeutic agents for diseases driven by aberrant asparaginyl endopeptidase activity. Understanding their quantitative inhibitory effects, the mechanism of AEP activation and inhibition, and their impact on downstream signaling pathways is crucial for their continued development. The experimental protocols provided in this guide offer a framework for the consistent and reliable characterization of these and other novel AEP inhibitors. Further research into the intricate roles of AEP and the precise molecular consequences of its inhibition will undoubtedly pave the way for new therapeutic strategies.

References

- 1. Pharmacological inhibition of asparaginyl endopeptidase by δ-secretase inhibitor 11 mitigates Alzheimer’s disease-related pathologies in a senescence-accelerated mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

A Technical Guide to Asparaginyl Endopeptidase (AEP) Inhibition in Neuroinflammation

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuroinflammation is a critical pathological component of numerous neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and traumatic brain injury (TBI). Asparaginyl endopeptidase (AEP), also known as legumain or δ-secretase, is a lysosomal cysteine protease that has emerged as a key mediator in the progression of these conditions.[1] Upregulated and activated in the acidic microenvironments associated with aging and neuropathology, AEP drives the cleavage of key proteins such as Amyloid Precursor Protein (APP) and Tau, directly contributing to the formation of amyloid-β (Aβ) plaques and neurofibrillary tangles (NFTs).[1][2] These pathologies are potent triggers for a chronic inflammatory response orchestrated by microglia, the resident immune cells of the brain. AEP inhibition, therefore, represents a promising upstream therapeutic strategy to mitigate both hallmark pathologies and the subsequent damaging neuroinflammatory cascade.

This technical guide focuses on a potent, brain-penetrant AEP inhibitor, referred to in scientific literature as δ-secretase inhibitor 11 , Compound 11 , CP11 , or #11 A . For clarity, this document will refer to it as AEPi-11 . We will detail its mechanism of action, present its inhibitory and therapeutic efficacy through structured data, outline key experimental protocols for its evaluation, and visualize the core signaling pathways it modulates.

The Role of AEP in Neuroinflammation

AEP's contribution to neuroinflammation is multifaceted, linking the core pathologies of neurodegeneration to the innate immune response of the central nervous system.

-

Generation of Inflammatory Triggers (Aβ and Tau): In the acidic conditions of the lysosome, AEP acts as δ-secretase, cleaving APP at N585 and Tau at N368.[3] This cleavage of APP facilitates the subsequent production of pathogenic Aβ peptides by β- and γ-secretases.[2] Similarly, the cleavage of Tau generates aggregation-prone fragments that form NFTs.[3][4] Both soluble Aβ oligomers and aggregated NFTs are recognized by microglia as danger signals, triggering their activation and the release of pro-inflammatory cytokines.[2]

-

Direct Modulation of Microglial Activation: Beyond generating inflammatory triggers, AEP activity is directly implicated in the inflammatory response. Knockout or pharmacological inhibition of AEP in mouse models of TBI and AD leads to a significant reduction in the activation of microglia and a decrease in the secretion of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β).[2][5]

-

Regulation of Tau Pathology via SET/PP2A Pathway: AEP can cleave SET, an endogenous inhibitor of Protein Phosphatase 2A (PP2A). The resulting truncated SET fragments are more potent inhibitors of PP2A. As PP2A is the primary phosphatase responsible for dephosphorylating Tau, its inhibition leads to Tau hyperphosphorylation, a key step in NFT formation.[6] This represents an indirect pathway by which AEP exacerbates Tau pathology, further fueling the inflammatory cycle.

Quantitative Data for AEPi-11

The following tables summarize the quantitative data available for AEPi-11, demonstrating its potency and selectivity.

Table 1: In Vitro Inhibitory Activity of AEPi-11

| Parameter | Value | Cell/Enzyme System | Notes | Reference(s) |

| IC₅₀ vs. AEP (δ-secretase) | 0.31 ± 0.15 µM | Recombinant AEP | In vitro enzymatic assay. | [2] |

| ~150 nM | SAMP8 Mouse Brain Homogenate | Enzymatic activity assay in a sporadic AD model. | [5][7] | |

| 0.7 µM | Recombinant δ-secretase | Selective over other related cysteine proteases. | [8][9] | |

| 0.8 µM | Pala B-lymphoblastoid cells | Cell-based activity assay. | [8] | |

| IC₅₀ vs. Cathepsin S | >200 µM | Recombinant Enzyme | Demonstrates high selectivity. | [8] |

| IC₅₀ vs. Cathepsin L | >200 µM | Recombinant Enzyme | Demonstrates high selectivity. | [8] |

| IC₅₀ vs. Caspase-3 | 31.86 µM | Recombinant Enzyme | Demonstrates selectivity. | [8] |

| IC₅₀ vs. Caspase-8 | 86.71 µM | Recombinant Enzyme | Demonstrates selectivity. | [8] |

Table 2: In Vivo Efficacy of AEPi-11 in Mouse Models

| Animal Model | Dosage & Administration | Key Outcomes | Reference(s) |

| APP/PS1 Mice | Not specified, 1-month treatment | - Significant decrease in brain Aβ, TNF-α, IL-6, and IL-1β. | [2] |

| Tau P301S Mice | 10 mg/kg/day (p.o.) | - Reduced Tau N368 fragments in cortex and hippocampus.- Restored synaptic function.- Improved spatial learning and memory. | [8] |

| 5XFAD Mice | 10 mg/kg (p.o.) | - Reduced hippocampal Aβ deposition.- Attenuated cognitive deficits. | [8] |

| Thy1-ApoE4/C/EBPβ Mice | 7.5 mg/kg/day (p.o.) for 3 months | - Significantly repressed brain AEP activity.- Reduced mAβ42, mAβ40, and p-Tau181 levels.- Alleviated cognitive impairment. | [10] |

| SAMP8 Mice | Not specified, chronic treatment | - Markedly decreased brain AEP activity.- Reduced Aβ₁₋₄₀/₄₂ generation.- Attenuated microglial activation. | [5][7] |

Table 3: Pharmacokinetic (PK) Profile of AEPi-11 (#11 A)

| Parameter | Value / Description | Species | Notes | Reference(s) |

| Bioavailability | Orally bioavailable | Mouse | Compound is effective with oral administration. | [10][11] |

| Brain Permeability | Brain permeable | Mouse | Compound reaches its target in the CNS. | [10][12] |

| PK/PD Relationship | Orderly in vivo relationship | Mouse | Brain AEP inhibition is dose-dependent. | [10][11] |

| In Vivo Dosing | 2 mg/kg (IV) or 10 mg/kg (p.o.) | CD1 Mice | Used for PK parameter analysis. | [10] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological interactions and experimental processes is crucial for understanding the role of AEP and the therapeutic potential of its inhibitors.

AEP-Mediated Neuroinflammatory Signaling

The following diagram illustrates the central role of AEP in linking upstream pathological protein cleavage to downstream microglial activation and neuroinflammation.

AEP-SET-Tau Hyperphosphorylation Pathway

This diagram details the indirect mechanism by which AEP promotes Tau pathology through the inhibition of the phosphatase PP2A.

General Experimental Workflow for In Vivo Evaluation

This workflow outlines a typical experimental design for assessing the efficacy of an AEP inhibitor in a transgenic mouse model of neurodegeneration.

Key Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of core protocols used to evaluate AEP inhibitors.

In Vitro AEP Enzymatic Activity Assay

This assay quantifies the inhibitory potential of a compound directly against AEP enzymatic activity.

-

Principle: A fluorogenic AEP substrate (e.g., Z-Ala-Ala-Asn-AMC) is incubated with recombinant human AEP enzyme. Cleavage of the substrate by AEP releases a fluorescent molecule (AMC), and the rate of fluorescence increase is proportional to enzyme activity.

-

Reagents:

-

Assay Buffer: 0.1 M Sodium Acetate, 1 mM EDTA, 0.1% CHAPS, 10 mM DTT, pH 4.5.

-

Recombinant Human AEP (activated).

-

Fluorogenic Substrate: Z-Ala-Ala-Asn-AMC (in DMSO).

-

Test Compound (AEPi-11) serially diluted in DMSO.

-

-

Procedure:

-

Add assay buffer to a 96-well black plate.

-

Add test compound dilutions (e.g., AEPi-11) or vehicle (DMSO) to appropriate wells.

-

Add recombinant AEP to all wells and incubate for 15 minutes at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding the AEP substrate to all wells.

-

Immediately begin kinetic reading on a fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm) at 37°C for 30-60 minutes.

-

Calculate the reaction rate (slope of the linear portion of the fluorescence curve).

-

Determine percent inhibition relative to the vehicle control and plot against compound concentration to calculate the IC₅₀ value using a four-parameter logistic curve fit.[2][5]

-

Western Blot for Tau and Phospho-Tau

This method is used to quantify the reduction in total and pathological (phosphorylated) Tau in brain tissue following treatment.

-

Principle: Proteins from brain homogenates are separated by size via SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect proteins of interest.

-

Procedure:

-

Tissue Homogenization: Homogenize brain tissue (e.g., hippocampus or cortex) in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Protein Quantification: Determine protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) and separate by electrophoresis.

-

Protein Transfer: Transfer separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.

-

For Phospho-Tau: e.g., AT8 (pS202/pT205).

-

For Total Tau: e.g., Tau-5.

-

For Loading Control: e.g., β-Actin or GAPDH.

-

-

Washing: Wash the membrane 3 times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane for 1 hour at room temperature with an appropriate HRP-conjugated secondary antibody.

-

Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize protein bands using a digital imager.

-

Quantification: Densitometrically quantify band intensity using software like ImageJ. Normalize the intensity of the target protein to the loading control.

-

Morris Water Maze (MWM) for Cognitive Assessment

The MWM is a widely used behavioral test to assess spatial learning and memory in rodent models of AD.[7]

-

Apparatus: A large circular pool (e.g., 120 cm diameter) filled with opaque water. A small escape platform is hidden just below the water surface. Visual cues are placed around the room.

-

Procedure:

-

Acquisition Phase (Learning):

-

This phase typically lasts 5-7 days, with 4 trials per day for each mouse.

-

For each trial, the mouse is gently placed into the pool at one of four randomized starting positions.

-

The mouse is allowed to swim for 60 seconds to find the hidden platform. If it fails, it is guided to the platform and allowed to rest there for 15 seconds.

-

The time taken to reach the platform (escape latency) and the path taken are recorded by a video tracking system.

-

A reduction in escape latency over successive days indicates successful learning.

-

-

Probe Trial (Memory):

-

24 hours after the final acquisition trial, the platform is removed from the pool.

-

The mouse is allowed to swim freely for 60 seconds.

-

The time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the exact former platform location are measured.

-

A preference for the target quadrant indicates robust spatial memory.

-

-

-

Data Analysis: Compare escape latencies, time in the target quadrant, and platform crossings between the AEPi-11 treated group and the vehicle-treated control group using statistical tests like two-way ANOVA with repeated measures (for acquisition) and Student's t-test or one-way ANOVA (for the probe trial).

Conclusion and Future Directions

The evidence strongly supports Asparaginyl Endopeptidase as a critical nexus between the hallmark proteinopathies of neurodegenerative diseases and the resulting chronic neuroinflammation. Pharmacological inhibition of AEP with brain-penetrant small molecules like AEPi-11 has demonstrated significant therapeutic potential in preclinical models by simultaneously reducing Aβ deposition, mitigating Tau pathology, and suppressing the pro-inflammatory activation of microglia.[5] This upstream, multi-pronged mechanism of action makes AEP an exceptionally attractive target for the development of disease-modifying therapies.

Future research should focus on optimizing the pharmacokinetic and safety profiles of AEP inhibitors for human use, exploring their efficacy in a wider range of neuroinflammatory conditions, and identifying sensitive biomarkers to track target engagement and therapeutic response in clinical trials. The continued development of potent and selective AEP inhibitors holds considerable promise for addressing the profound unmet medical need in Alzheimer's disease and other devastating neurodegenerative disorders.

References

- 1. Asparagine endopeptidase is an innovative therapeutic target for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Asparagine endopeptidase (AEP) inhibitor formulation via zein-based nanoparticle improves the therapeutic efficacy toward Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. theraindx.com [theraindx.com]

- 5. researchgate.net [researchgate.net]

- 6. Asparagine endopeptidase is an innovative therapeutic target for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological inhibition of asparaginyl endopeptidase by δ-secretase inhibitor 11 mitigates Alzheimer's disease-related pathologies in a senescence-accelerated mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Inhibition of asparagine endopeptidase (AEP) effectively treats sporadic Alzheimer’s disease in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. i-share-aru.alma.exlibrisgroup.com [i-share-aru.alma.exlibrisgroup.com]

A Technical Guide to Aep-IN-2 in Alzheimer's Disease Models

Audience: Researchers, scientists, and drug development professionals. Document Type: In-depth Technical Guide / Whitepaper

Introduction: Targeting Asparaginyl Endopeptidase (AEP) in Alzheimer's Disease

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[1][2] Recent research has identified asparaginyl endopeptidase (AEP), also known as legumain or δ-secretase, as a critical upstream mediator of both hallmark pathologies.[3][4][5] AEP is a lysosomal cysteine protease that becomes upregulated and activated in the aging and AD brain.[5][6][7] This activation, often triggered by the acidic microenvironment associated with aging and neuroinflammation, initiates a cascade that contributes significantly to neurodegeneration.[7][8]

AEP acts as a "δ-secretase" that cleaves both Amyloid Precursor Protein (APP) and tau.[5][9] Its cleavage of APP generates fragments that are more readily processed by β- and γ-secretases, thereby accelerating the production of pathogenic Aβ peptides.[9][10] Concurrently, AEP cleaves tau, producing aggregation-prone fragments that seed the formation of NFTs.[1][11][12] Furthermore, AEP cleaves and activates other substrates, such as the protein phosphatase 2A (PP2A) inhibitor SET, which leads to tau hyperphosphorylation.[3][4][13] Given its central role in initiating these pathological events, AEP has emerged as a promising therapeutic target for developing disease-modifying treatments for AD.[3][4]

This guide focuses on Aep-IN-2 , a designation for a class of potent, brain-penetrant AEP inhibitors. In scientific literature, these inhibitors are often referred to as δ-secretase inhibitor 11 or the optimized compound #11 A .[6][14] These small molecules are designed to cross the blood-brain barrier and suppress the enzymatic activity of AEP, thereby blocking the downstream pathological cascades. This document provides a comprehensive overview of the mechanism of action, preclinical efficacy data, and key experimental protocols related to the evaluation of this compound in various AD models.

Core Mechanism of Action and Signaling Pathways

The primary mechanism of action for this compound is the direct inhibition of asparaginyl endopeptidase. AEP is a key player in the C/EBPβ/AEP signaling pathway, which is increasingly recognized as a central driver of AD pathogenesis.[15][16][17][18] Chronic inflammation activates the transcription factor C/EBPβ, which in turn upregulates the expression of AEP.[10][15] Once activated in the acidic environment of the lysosome, AEP translocates to the cytoplasm in pathological conditions and cleaves multiple substrates critical to AD.[7][8]

AEP's Key Pathological Actions:

-

APP Cleavage (δ-Secretase Activity): AEP cleaves APP at asparagine residues (N585 and N373).[9][10] The resulting C-terminal fragment (APP586–695) is a preferred substrate for BACE1 (β-secretase), leading to enhanced production of Aβ peptides.[9][10]

-

Tau Cleavage and Aggregation: AEP cleaves tau at N368, generating a truncated fragment that is prone to aggregation and acts as a seed for neurofibrillary tangle formation.[12]

-

Tau Hyperphosphorylation: AEP cleaves SET (also known as I2PP2A), an endogenous inhibitor of protein phosphatase 2A (PP2A).[8][13] The cleavage of SET inhibits PP2A activity, leading to the abnormal hyperphosphorylation of tau.[8][13][19]

By inhibiting AEP, this compound is designed to simultaneously block all three of these pathological pathways, reducing Aβ production, preventing tau cleavage and aggregation, and decreasing tau hyperphosphorylation.

Caption: C/EBPβ/AEP signaling cascade in Alzheimer's disease and the inhibitory action of this compound.

Data Presentation: Preclinical Efficacy of AEP Inhibition

Pharmacological inhibition of AEP with compounds like δ-secretase inhibitor 11 and #11 A has demonstrated significant efficacy in various preclinical AD mouse models. These studies show a consistent reduction in core AD pathologies and improvements in cognitive function.

Table 1: Efficacy of AEP Inhibitor (δ-secretase inhibitor 11) in APP/PS1 Mice

| Parameter | Model | Treatment Protocol | Key Results | Reference |

| AEP Activity | 7-mo APP/PS1 Mice | 10 mg/kg, p.o., daily for 1 month | Significant reduction in brain AEP activity. | [5][6] |

| Aβ Pathology | 7-mo APP/PS1 Mice | 10 mg/kg, p.o., daily for 1 month | Markedly decreased brain Aβ1-40 and Aβ1-42 levels. | [6] |

| Neuroinflammation | 7-mo APP/PS1 Mice | 10 mg/kg, p.o., daily for 2 months | Effective reduction in transcription and secretion of TNF-α, IL-6, and IL-1β. | [5] |

| Cognitive Function | APP/PS1 Mice | 10 mg/kg, p.o. | Ameliorated memory loss. | [20] |

Table 2: Efficacy of Optimized AEP Inhibitor (#11 A) in Multiple AD Models

| Parameter | Model(s) | Treatment Protocol | Key Results | Reference |

| Target Engagement | APP/PS1, Tau P301S | Acute oral admin. (3.5, 7.5, 15 mg/kg) | Dose-dependent blockage of AEP cleavage of APP and Tau. | [14][21] |

| Aβ & p-Tau Levels | APP/PS1, Tau P301S | Acute oral admin. | Significant decrease in Aβ40, Aβ42, and p-Tau levels. | [14][21] |

| Sporadic AD Model | Thy1-ApoE4/C/EBPβ Mice | Repeated oral admin. | Dose-dependent reduction in mouse Aβ42, Aβ40, and p-Tau181. | [14][21] |

| Pathology & Brain Volume | Thy1-ApoE4/C/EBPβ Mice | Repeated oral admin. | Substantially decreased mAβ aggregation (Aβ PET), Tau pathology, and brain volume reduction. | [14][21] |

| Cognitive Function | Thy1-ApoE4/C/EBPβ Mice | Repeated oral admin. | Alleviation of cognitive impairment. | [14] |

Experimental Protocols and Workflows

The evaluation of AEP inhibitors in AD models involves a multi-step process, beginning with drug administration and culminating in behavioral and detailed biochemical analyses of brain tissue.

Caption: General experimental workflow for evaluating this compound efficacy in Alzheimer's disease mouse models.

Detailed Methodology: AEP Activity Assay

This protocol is adapted from methods described for measuring AEP activity in brain tissue lysates.[6]

Objective: To quantify the enzymatic activity of AEP in brain homogenates.

Materials:

-

Brain tissue samples, frozen.

-

Lysis Buffer: pH 6.0 buffer containing detergent (e.g., Triton X-100) and protease inhibitors (excluding cysteine protease inhibitors).

-

AEP-specific fluorogenic substrate: Z-Ala-Ala-Asn-AMC (AMC: 7-amino-4-methylcoumarin).

-

Fluorometer capable of excitation at 380 nm and emission at 460 nm.

-

96-well black microplates.

-

Recombinant active AEP (for standard curve).

Procedure:

-

Tissue Homogenization:

-

Thaw frozen brain tissue on ice.

-

Weigh the tissue and add 10 volumes (w/v) of ice-cold Lysis Buffer.

-

Homogenize the tissue using a Dounce homogenizer or a mechanical homogenizer until no visible tissue clumps remain.

-

Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (cytosolic and soluble protein fraction) and determine the total protein concentration using a BCA or Bradford assay.

-

-

Assay Reaction:

-

Dilute the protein lysates to a final concentration of 1-2 mg/mL with Lysis Buffer.

-

In a 96-well black plate, add 50 µL of diluted lysate to each well. Include wells for a blank (Lysis Buffer only) and a standard curve using recombinant AEP.

-

Prepare the AEP substrate solution by diluting Z-Ala-Ala-Asn-AMC to a final concentration of 50 µM in Lysis Buffer.

-

Initiate the reaction by adding 50 µL of the substrate solution to each well.

-

-

Measurement:

-

Immediately place the plate in a fluorometer pre-heated to 37°C.

-

Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every 5 minutes for a total of 60 minutes (kinetic reading).

-

-

Data Analysis:

-

Calculate the rate of reaction (Vmax) from the linear portion of the kinetic curve for each sample.

-

Subtract the rate of the blank from all sample readings.

-

Use the standard curve generated with recombinant AEP to convert the fluorescence units/min into pmol/min of AMC released.

-

Normalize the AEP activity to the total protein concentration of the lysate (e.g., pmol/min/mg protein).

-

Detailed Methodology: Enzyme-Linked Immunosorbent Assay (ELISA) for Aβ1-40 and Aβ1-42

This protocol outlines the general steps for a sandwich ELISA to quantify Aβ levels in brain homogenates.[6]

Objective: To measure the concentration of soluble and insoluble Aβ1-40 and Aβ1-42 in brain tissue.

Materials:

-

Brain homogenates (prepared as in 4.1).

-

Guanidine-HCl or Formic Acid (for extraction of insoluble Aβ).

-

Commercially available Aβ1-40 and Aβ1-42 ELISA kits (containing capture antibody-coated plates, detection antibody, standards, and substrate).

-

Plate reader capable of measuring absorbance at 450 nm.

Procedure:

-

Sample Preparation:

-

Soluble Fraction: Use the supernatant collected after centrifugation of the initial brain homogenate.

-

Insoluble Fraction: Re-suspend the pellet from the initial homogenization in a buffer containing 5M Guanidine-HCl. Sonicate briefly and incubate for 3-4 hours at room temperature with rotation. Centrifuge at 16,000 x g for 20 minutes. Collect the supernatant containing the solubilized insoluble Aβ.

-

-

ELISA Protocol (as per manufacturer's instructions):

-

Prepare Aβ standards and samples. Note: Guanidine-HCl samples must be highly diluted to avoid interference with the assay.

-

Add standards and samples to the wells of the antibody-coated microplate. Incubate for the recommended time (e.g., overnight at 4°C or 2 hours at RT).

-

Wash the plate multiple times with the provided Wash Buffer.

-

Add the biotinylated detection antibody to each well and incubate (e.g., 1 hour at RT).

-

Wash the plate.

-

Add Streptavidin-HRP conjugate and incubate (e.g., 30 minutes at RT).

-

Wash the plate thoroughly.

-

Add TMB substrate and incubate in the dark until a color change is observed (15-30 minutes).

-

Stop the reaction by adding the Stop Solution.

-

-

Measurement and Analysis:

-

Read the absorbance of each well at 450 nm within 15 minutes of stopping the reaction.

-

Generate a standard curve by plotting the absorbance versus the concentration of the Aβ standards.

-

Calculate the concentration of Aβ in the samples by interpolating their absorbance values from the standard curve.

-

Normalize the final Aβ concentration to the initial brain tissue weight (e.g., pg/mg of tissue).

-

Detailed Methodology: Morris Water Maze (MWM)

The MWM is a standard behavioral test to assess spatial learning and memory in rodents.

Objective: To evaluate the effect of this compound on cognitive deficits in AD mouse models.

Materials:

-

A circular pool (approx. 1.2-1.5 m in diameter) filled with water made opaque with non-toxic white tempera paint.

-

An escape platform submerged ~1 cm below the water surface.

-

Visual cues placed around the pool room.

-

A video tracking system and software.

Procedure:

-

Acquisition Phase (Learning - e.g., 5 days):

-

Each mouse undergoes four trials per day.

-

For each trial, the mouse is gently placed into the water at one of four randomized starting positions, facing the pool wall.

-

The mouse is allowed to swim freely for 60 seconds to find the hidden platform.

-

If the mouse finds the platform, it is allowed to remain there for 15-20 seconds.

-

If the mouse does not find the platform within 60 seconds, it is gently guided to it and allowed to stay for 15-20 seconds.

-

The time taken to find the platform (escape latency) and the path length are recorded by the tracking software.

-

-

Probe Trial (Memory - e.g., Day 6):

-

The escape platform is removed from the pool.

-

The mouse is placed in the pool from a novel start position and allowed to swim for 60 seconds.

-

The tracking system records the time spent in the target quadrant (where the platform used to be) and the number of times the mouse crosses the exact former location of the platform.

-

-

Data Analysis:

-

Acquisition: Analyze the escape latency and path length across the training days. A steeper learning curve (decreasing latency/path) indicates better learning. Compare the curves between the this compound treated group and the vehicle control group using a repeated-measures ANOVA.

-

Probe Trial: Compare the time spent in the target quadrant and platform crossings between groups using a t-test or one-way ANOVA. A significant preference for the target quadrant indicates memory retention.

-

Conclusion and Future Directions

This compound and related AEP inhibitors represent a promising therapeutic strategy for Alzheimer's disease by targeting an upstream pathological driver. The preclinical data robustly demonstrate that inhibiting AEP can simultaneously reduce Aβ accumulation, mitigate tau pathology, and rescue cognitive deficits in a range of AD animal models.[14][20][22] The mechanism is compelling, as it addresses multiple facets of the disease cascade with a single molecular target.

Future research should focus on long-term safety profiles, optimizing pharmacokinetic and pharmacodynamic properties for clinical use, and exploring the potential of AEP inhibitors in combination therapies. Furthermore, the development of translatable biomarkers, such as measuring AEP-cleaved tau fragments in cerebrospinal fluid, will be crucial for monitoring target engagement and therapeutic efficacy in human clinical trials.[21] The comprehensive body of evidence presented in this guide supports the continued development of this compound as a potential disease-modifying agent for Alzheimer's disease.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Understanding Changes in Pre-Clinical Alzheimer's Disease: Study Finds 2 Proteins Impact Brain Activity Differently - Be part of the knowledge - ReachMD [reachmd.com]

- 3. The Asparaginyl Endopeptidase Legumain: An Emerging Therapeutic Target and Potential Biomarker for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Pharmacological Inhibition of the Asparaginyl Endopeptidase (AEP) in an Alzheimer’s Disease Model Improves the Survival and Efficacy of Transplanted Neural Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological Inhibition of the Asparaginyl Endopeptidase (AEP) in an Alzheimer’s Disease Model Improves the Survival and Efficacy of Transplanted Neural Stem Cells [mdpi.com]

- 7. Asparagine endopeptidase - Wikipedia [en.wikipedia.org]

- 8. Activation of Asparaginyl Endopeptidase Leads to Tau Hyperphosphorylation in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Delta-secretase cleaves amyloid precursor protein and regulates the pathogenesis in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Asparagine endopeptidase is an innovative therapeutic target for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of Orally Available and Brain Penetrant AEP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Intraneuronal Aβ accumulation causes tau hyperphosphorylation via endolysosomal leakage - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of asparagine endopeptidase (AEP) effectively treats sporadic Alzheimer's disease in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. C/EBPβ/AEP Signaling Drives Alzheimer’s Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. C/EBPβ/AEP Signaling Drives Alzheimer's Disease Pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. eurekalert.org [eurekalert.org]

- 18. researchgate.net [researchgate.net]

- 19. Blockage of AEP attenuates TBI-induced tau hyperphosphorylation and cognitive impairments in rats | Aging [aging-us.com]

- 20. researchgate.net [researchgate.net]

- 21. Inhibition of asparagine endopeptidase (AEP) effectively treats sporadic Alzheimer’s disease in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Pharmacological Inhibition of the Asparaginyl Endopeptidase (AEP) in an Alzheimer's Disease Model Improves the Survival and Efficacy of Transplanted Neural Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of AEP Inhibitors in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Asparaginyl Endopeptidase (AEP) inhibitors, exemplified here as AEP-IN-2, in a cell culture setting. Given that "this compound" is not a publicly documented specific inhibitor, this document outlines general protocols and principles applicable to potent and selective small molecule inhibitors of AEP (also known as legumain).

Introduction to Asparaginyl Endopeptidase (AEP)

Asparaginyl Endopeptidase (AEP), also known as legumain, is a lysosomal cysteine protease that specifically cleaves peptide bonds C-terminal to asparagine residues.[1][2] It is synthesized as an inactive pro-enzyme and becomes activated under acidic conditions, which are typical of the lysosomal compartment.[3] AEP plays a crucial role in various physiological and pathological processes, including antigen presentation, protein degradation, and the progression of diseases such as cancer and neurodegenerative disorders like Alzheimer's disease.[1][2][4][5] In cancer, AEP is often overexpressed and contributes to tumor invasion and metastasis by degrading the extracellular matrix.[1][6] In Alzheimer's disease, AEP has been shown to cleave both Amyloid Precursor Protein (APP) and Tau, contributing to the formation of amyloid plaques and neurofibrillary tangles.[2][5][7] This makes AEP a compelling target for therapeutic intervention.

Mechanism of Action of AEP Inhibitors

AEP inhibitors are designed to block the enzymatic activity of AEP. They can be classified into several categories, including small molecules, peptide-based inhibitors, and antibody-based inhibitors.[4] Small molecule inhibitors, such as the conceptual this compound, typically function by binding to the active site of the AEP enzyme, thereby preventing it from cleaving its natural substrates. This inhibition can be either reversible or irreversible. For instance, "Legumain inhibitor 1" is a potent and selective inhibitor with an IC50 of 3.6 nM. The inhibition of AEP can disrupt downstream pathological signaling pathways, making these inhibitors valuable tools for research and potential therapeutics.

Quantitative Data for AEP Inhibitors

The following table summarizes typical quantitative data for a potent, selective AEP inhibitor. Researchers should always refer to the specific product datasheet for the inhibitor they are using.

| Parameter | Typical Value Range | Notes |

| IC50 | 1 - 100 nM | The half-maximal inhibitory concentration against purified AEP enzyme. Lower values indicate higher potency.[8] |

| Cellular Potency (EC50) | 0.1 - 10 µM | The effective concentration to achieve a desired biological effect in a cell-based assay. This is typically higher than the biochemical IC50 due to factors like cell permeability and stability.[9] |

| Working Concentration | 1 - 20 µM | A starting point for most cell culture experiments. The optimal concentration should be determined empirically for each cell line and assay. |

| Solubility | >50 mg/mL in DMSO | Stock solutions are typically prepared in DMSO. Solubility in aqueous media is generally lower.[8][10] |

| Stability | Stable for >1 year at -20°C (powder) | Stock solutions in DMSO should be stored at -20°C or -80°C in aliquots to avoid freeze-thaw cycles.[10][11] |

Experimental Protocols

Preparation of AEP Inhibitor Stock Solution

Proper preparation of the inhibitor stock solution is critical for obtaining reproducible results.

Materials:

-

AEP inhibitor (e.g., this compound) powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Briefly centrifuge the vial of the AEP inhibitor powder to ensure all the powder is at the bottom.

-

Following the manufacturer's instructions, prepare a high-concentration stock solution, typically 10 mM, in DMSO. For example, to make a 10 mM stock solution of a compound with a molecular weight of 500 g/mol , dissolve 5 mg of the compound in 1 mL of DMSO.

-

Ensure the inhibitor is completely dissolved by vortexing. Gentle warming (up to 37°C) or sonication may be used if necessary, but check the product datasheet for temperature sensitivity.[10]

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light.

Determining the Optimal Working Concentration (Dose-Response Curve)

Before conducting experiments, it is essential to determine the optimal, non-toxic working concentration of the AEP inhibitor for your specific cell line.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

AEP inhibitor stock solution

-

Cell viability assay reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)

Protocol:

-

Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

The next day, prepare a series of dilutions of the AEP inhibitor in complete cell culture medium. A common starting range is from 0.01 µM to 100 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration, typically ≤ 0.1%).[11]

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of the AEP inhibitor.

-

Incubate the plate for a period relevant to your planned experiment (e.g., 24, 48, or 72 hours).

-

At the end of the incubation period, perform a cell viability assay according to the manufacturer's protocol.

-

Plot the cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve. The optimal working concentration should be the highest concentration that shows the desired biological effect without causing significant cytotoxicity.

Cell Treatment for Downstream Analysis

This protocol describes the general procedure for treating cells with the AEP inhibitor for subsequent analysis, such as Western blotting or functional assays.

Materials:

-

Cells of interest cultured in appropriate flasks or plates

-

Complete cell culture medium

-

AEP inhibitor stock solution

-

Phosphate-buffered saline (PBS), sterile

Protocol:

-

Culture your cells to the desired confluency (typically 70-80%).

-

Prepare the working concentration of the AEP inhibitor in fresh, pre-warmed complete cell culture medium. Include a vehicle control (DMSO).

-

Aspirate the old medium from the cells and wash once with sterile PBS.

-

Add the medium containing the AEP inhibitor or vehicle control to the cells.

-

Incubate for the desired treatment duration. This can range from a few hours to several days, depending on the biological question.

-

After incubation, harvest the cells for downstream analysis (e.g., protein extraction for Western blotting, RNA isolation for qPCR, or functional assays).

Western Blot Analysis to Confirm Target Engagement

Western blotting can be used to assess the effect of the AEP inhibitor on the processing of known AEP substrates.

Materials:

-

Treated and untreated cell lysates

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against AEP substrates (e.g., APP, Tau) and a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Prepare cell lysates from inhibitor-treated and control cells using an appropriate lysis buffer.

-

Determine the protein concentration of each lysate.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-